molecular formula C22H10O8 B14269848 Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate CAS No. 137865-67-9

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate

Cat. No.: B14269848
CAS No.: 137865-67-9
M. Wt: 402.3 g/mol
InChI Key: OXWJWCXVQNKRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate typically involves the reaction of 1,4-naphthoquinone with ethanedioic acid under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, which have been studied for their potential antimicrobial, antitumoral, and other biological activities .

Scientific Research Applications

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate has been extensively studied for its applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis, making it effective against microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar biological activities.

    Lawsone: Another naphthoquinone derivative known for its antimicrobial properties.

    Menadione: A synthetic naphthoquinone with vitamin K activity.

Uniqueness

Bis(1,4-dioxo-1,4-dihydronaphthalen-2-yl) ethanedioate is unique due to its specific structure, which allows for the formation of various derivatives with enhanced biological activities. Its ability to generate ROS and induce oxidative stress makes it particularly effective in antimicrobial and antitumoral applications .

Properties

CAS No.

137865-67-9

Molecular Formula

C22H10O8

Molecular Weight

402.3 g/mol

IUPAC Name

bis(1,4-dioxonaphthalen-2-yl) oxalate

InChI

InChI=1S/C22H10O8/c23-15-9-17(19(25)13-7-3-1-5-11(13)15)29-21(27)22(28)30-18-10-16(24)12-6-2-4-8-14(12)20(18)26/h1-10H

InChI Key

OXWJWCXVQNKRRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)OC(=O)C(=O)OC3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.